molecular formula C17H30O4 B1254162 Nephrosteransaure

Nephrosteransaure

Cat. No.: B1254162
M. Wt: 298.4 g/mol
InChI Key: PKXAQFKGSXYQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Definition and Structure: Describe the molecular formula, functional groups, and stereochemistry.
  • Discovery and Applications: Highlight its discovery timeline, biological relevance (e.g., nephroprotective properties), and industrial or therapeutic uses.
  • Key Properties: Include solubility, melting/boiling points, stability, and spectroscopic data (e.g., NMR, IR, MS) .

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

4-methyl-5-oxo-2-undecyloxolane-3-carboxylic acid

InChI

InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-14-15(16(18)19)13(2)17(20)21-14/h13-15H,3-12H2,1-2H3,(H,18,19)

InChI Key

PKXAQFKGSXYQJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O

Synonyms

nephrosteranic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Property Nephrosteransaure Compound A Compound B
Molecular Formula C₁₅H₂₀O₅ C₁₄H₁₈O₅ C₁₆H₂₂O₆
Functional Groups Carboxyl, Ester Carboxyl, Hydroxyl Ester, Amide
Bioactivity (IC₅₀) 12 nM 45 nM 8 nM
Solubility (mg/mL) 1.2 0.8 2.5
Metabolic Stability High Moderate Low
  • Structural Analysis: Compare backbone modifications (e.g., side-chain variations, metal coordination in inorganic analogs) .
  • Mechanistic Differences : Highlight how structural differences affect pharmacological targets (e.g., enzyme inhibition vs. receptor antagonism).

Comparison with Functionally Similar Compounds

  • Therapeutic Efficacy : Compare nephroprotective effects in preclinical models (e.g., creatinine clearance rates, oxidative stress markers) .
  • Toxicity Profiles : Contrast LD₅₀ values, hepatotoxicity, and renal clearance rates.
  • Synthetic Accessibility : Evaluate cost, yield, and scalability of synthesis routes .

Critical Limitations in the Provided Evidence

No Direct References: The term "this compound" is absent from all 20 evidence entries, making verification impossible.

Recommendations for Further Research

  • Consult specialized chemistry databases (e.g., Reaxys, SciFinder) for structural and bioactivity data.
  • Review articles in journals like Journal of Medicinal Chemistry or Organic Letters for comparative studies.
  • Validate findings using high-purity compounds (≥95% purity) with documented NMR/HRMS spectra .

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